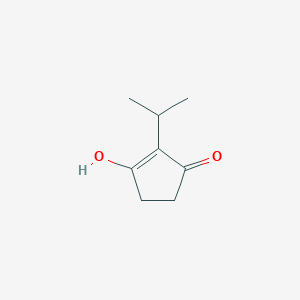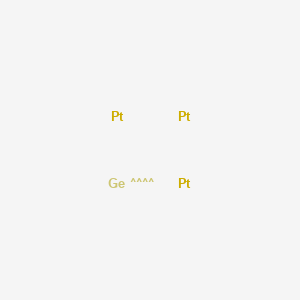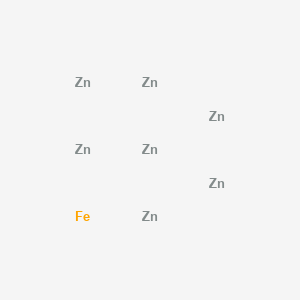
Triethyl(prop-2-en-1-yl)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(prop-2-en-1-yl)plumbane is an organolead compound with the molecular formula C11H24Pb This compound is part of the trialkylplumbane family, which includes various organolead compounds characterized by the presence of lead atoms bonded to alkyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl(prop-2-en-1-yl)plumbane typically involves the reaction of lead(II) acetate with triethyl(prop-2-en-1-yl)tin in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. Safety measures are crucial due to the toxicity of lead compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Triethyl(prop-2-en-1-yl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state lead compounds.
Substitution: The compound can undergo substitution reactions where the prop-2-en-1-yl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation: Lead oxides and other lead-containing compounds.
Reduction: Lower oxidation state lead compounds.
Substitution: New organolead compounds with different functional groups.
Applications De Recherche Scientifique
Triethyl(prop-2-en-1-yl)plumbane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Studied for its potential effects on biological systems, although its toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for potential therapeutic uses in very controlled environments.
Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Triethyl(prop-2-en-1-yl)plumbane involves its interaction with various molecular targets. The lead atom in the compound can form bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzyme activity and interference with cellular processes.
Comparaison Avec Des Composés Similaires
- Trimethyl(prop-2-en-1-yl)plumbane
- Triethyl(prop-1-yn-1-yl)plumbane
- Triethyl(prop-2-yn-1-yl)plumbane
Comparison: Triethyl(prop-2-en-1-yl)plumbane is unique due to the presence of the prop-2-en-1-yl group, which imparts different reactivity compared to similar compounds. For example, Triethyl(prop-1-yn-1-yl)plumbane has a triple bond, leading to different chemical behavior and applications.
Propriétés
Numéro CAS |
13911-49-4 |
|---|---|
Formule moléculaire |
C9H20Pb |
Poids moléculaire |
335 g/mol |
Nom IUPAC |
triethyl(prop-2-enyl)plumbane |
InChI |
InChI=1S/C3H5.3C2H5.Pb/c1-3-2;3*1-2;/h3H,1-2H2;3*1H2,2H3; |
Clé InChI |
KLTQMDIUYNITEG-UHFFFAOYSA-N |
SMILES canonique |
CC[Pb](CC)(CC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





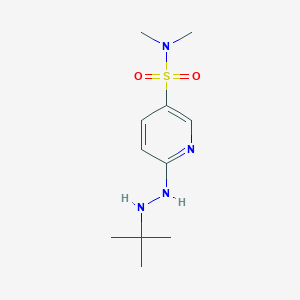
![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)

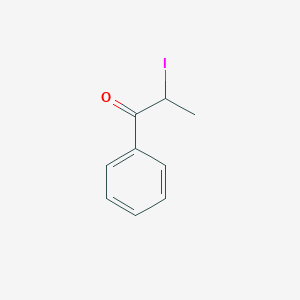
![3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14728880.png)

